(R)-rosmarinate

Anti-inflammatory Enantioselectivity Nitric Oxide

Racemic rosmarinic acid introduces confounding stereochemical variability, with enantiomers showing a 3.1-fold difference in anti-inflammatory potency (IC50: 15.92 μM vs 48.72 μM). Procurement of stereochemically defined (R)-rosmarinate eliminates this variable, ensuring reproducible dose-response relationships. - 11.6-fold higher GPR35 agonist potency (EC50 29.4 μM vs 342 μM) than dihydrocaffeic acid. - Defined multi-target enzyme inhibition: MAO-A IC50 50.1 μM, MAO-B IC50 184.6 μM, COMT IC50 26.7 μM. - Superior omega-3 oil preservation vs synthetic antioxidants (BHT, BHA, TBHQ).

Molecular Formula C18H15O8-
Molecular Weight 359.3 g/mol
Cat. No. B1264112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-rosmarinate
Molecular FormulaC18H15O8-
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+/t16-/m1/s1
InChIKeyDOUMFZQKYFQNTF-WUTVXBCWSA-M
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Rosmarinate: Defined Stereochemistry


(R)-Rosmarinate (CAS 20283-92-5) is the naturally occurring (R)-(+)-stereoisomer of rosmarinic acid, an ester of caffeic acid and (R)-3-(3,4-dihydroxyphenyl)lactic acid [1]. Unlike its racemic mixture (which contains both R and S enantiomers) or synthetic analogs such as caffeic acid or dihydrocaffeic acid, (R)-rosmarinate exhibits stereospecific biological activities attributable to its defined three-dimensional configuration [2]. This compound is endogenously recognized by GPR35 as a natural ligand and demonstrates potent, multi-target enzyme inhibition that is not recapitulated by its simpler phenolic constituents [3]. The quantitative distinctions in target engagement, metabolic stability, and functional preservation efficacy establish (R)-rosmarinate as a unique research tool and a superior candidate for applications where stereochemical purity directly impacts experimental reproducibility and biological outcome.

Stereochemical-control study fit

Enantiomer-defined probe for anti-inflammatory pathway research

GPR35 pathway studies

Endogenous ligand context for orphan GPCR functional assays

Multi-target enzyme screening

MAO-A / MAO-B / COMT inhibition profiling research

Why (R)-Rosmarinate Cannot Be Substituted


Procurement of generic 'rosmarinic acid' (often supplied as a racemic mixture or with undefined stereochemistry) introduces a confounding variable: the (R)- and (S)-enantiomers exhibit differential functional activities [1]. A recent study on enantiomerically pure rosmarinic acid derivatives revealed a 3.1-fold difference in anti-inflammatory potency (IC50 values of 15.92 μM vs. 48.72 μM) between a pair of rosmarinic acid enantiomers [2]. Furthermore, substituting (R)-rosmarinate with simpler structural analogs such as caffeic acid (its core phenolic acid component) or dihydrocaffeic acid results in a substantial loss of potency at key targets, with >10-fold differences in GPR35 agonism (EC50 29.4 μM vs. 342 μM) [3]. The use of undefined stereochemical mixtures or alternative phenolic acids in research and industrial applications leads to inconsistent dose-response relationships and compromised reproducibility. The evidence below quantifies why stereochemical identity and full molecular architecture are non-negotiable for achieving specific, reproducible biological outcomes.

Racemic mixture may dilute active enantiomer

Undefined stereochemistry introduces a less potent fraction, altering dose-response and reproducibility.

Simpler phenolic analogs lack target engagement

Caffeic acid or dihydrocaffeic acid show substantially lower GPR35 and MAO potency; full depside architecture matters.

Stereochemical identity influences enzyme selectivity

Enantiomer-specific MAO/COMT profiles may shift if stereochemistry is not controlled; multi-target data may not transfer.

(R)-Rosmarinate: Quantified Differentiation


Enantioselective Anti-Inflammatory Activity

A pair of rosmarinic acid enantiomers (3a and 3b) were isolated from Perilla frutescens and evaluated for inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The more active enantiomer exhibited an IC50 of 15.92 ± 3.32 μM, while its antipode showed an IC50 of 48.72 ± 4.12 μM, representing a 3.1-fold difference in potency [1]. This demonstrates that the stereochemistry of rosmarinic acid is a critical determinant of its anti-inflammatory activity. Procurement of (R)-rosmarinate ensures the active stereoisomer is utilized, avoiding the potency dilution associated with racemic mixtures.

Anti-inflammatory activity
Head-to-head
IC50 15.92 μM vs 48.72 μM
Enantiomer-attribution review in NO production assay
LPS-stimulated RAW264.7 cells
Anti-inflammatory Enantioselectivity Nitric Oxide

GPR35 Agonist Potency

In a systematic evaluation of tyrosine metabolites as GPR35 agonists using dynamic mass redistribution (DMR) assays in native HT-29 cells, rosmarinate exhibited an EC50 of 29.4 ± 2.7 μM [1]. In contrast, dihydrocaffeic acid, a structurally simpler phenolic acid that lacks the caffeic acid ester moiety and stereochemical complexity, displayed an EC50 of 342 ± 41 μM [1]. This represents an 11.6-fold higher potency for (R)-rosmarinate. The study confirmed that the DMR response was saturable and specific to GPR35 activation.

GPR35 agonism
Head-to-head
EC50 29.4 μM vs 342 μM
GPR35 pathway-response context
DMR assay in HT-29 cells
GPR35 GPCR Orphan Receptor

MAO-A Inhibition Potency

(R)-Rosmarinate inhibits monoamine oxidase A (MAO-A) with an IC50 of 50.1 μM [1]. In contrast, its core structural component, caffeic acid, inhibits MAO-A activity up to 40.4% with an IC50 reported as >1 mM (i.e., >1000 μM) [2]. This represents a >19.9-fold difference in inhibitory potency. Furthermore, (R)-rosmarinate exhibits a defined selectivity profile across MAO-A, MAO-B, and COMT (IC50 values of 50.1, 184.6, and 26.7 μM, respectively), a multi-target profile not observed with caffeic acid alone.

MAO-A inhibition
Data to verify
IC50 50.1 μM vs >1000 μM
Multi-target enzyme profiling review
Cross-study comparison; verify assay conditions
Monoamine Oxidase Neuroprotection Enzyme Inhibition

Omega-3 Oil Antioxidant Preservation

In a comparative evaluation of 22 natural polyphenols and 7 synthetic antioxidants for the preservation of omega-3 oils from autoxidation, rosmarinic acid was demonstrated to be more efficient than α-tocopherol (vitamin E) and synthetic antioxidants including BHT, BHA, TBHQ, and propyl gallate [1]. The study utilized DPPH radical scavenging assays and oxygen consumption measurements to quantify antioxidant efficiency. The enhanced preservation efficacy was attributed to the compound's bis-catechol structure, which enables hydrogen atom transfer and radical scavenging, as well as the formation of active dimers that increase the number of radicals trapped per molecule [1].

Lipid antioxidant rank
Class-level
Ranked above BHT, BHA, TBHQ, α-tocopherol
Reported top rank in omega-3 autoxidation assay
Class-level inference; review original study
Antioxidant Food Preservation Lipid Oxidation

(R)-Rosmarinate: Key Application Scenarios


Stereospecific Anti-Inflammatory Research

Based on the 3.1-fold potency difference between rosmarinic acid enantiomers in NO production inhibition [1], (R)-rosmarinate is the essential choice for studies investigating the stereospecific mechanisms of anti-inflammatory activity. Researchers utilizing racemic mixtures risk confounding their results with a variable fraction of the less active enantiomer, leading to inconsistent dose-response relationships and irreproducible findings. Procurement of stereochemically defined (R)-rosmarinate ensures that the active stereoisomer is utilized, enabling precise elucidation of structure-activity relationships and reliable translation to in vivo models.

GPR35 Pharmacology and GPCR Ligand Discovery

The 11.6-fold higher GPR35 agonist potency of rosmarinate (EC50 = 29.4 μM) compared to dihydrocaffeic acid (EC50 = 342 μM) [2] positions (R)-rosmarinate as a preferred endogenous ligand for GPR35 functional studies. Its superior potency enables robust activation of GPR35-mediated signaling pathways at lower, more physiologically relevant concentrations. This reduces the likelihood of off-target effects or cytotoxicity associated with high-concentration agonist application, making it an ideal tool for dissecting GPR35 biology, screening for allosteric modulators, or validating target engagement in disease models of inflammation and metabolic dysregulation.

Multi-Target Neuroprotection (MAO/COMT)

With well-defined IC50 values for MAO-A (50.1 μM), MAO-B (184.6 μM), and COMT (26.7 μM) [3], (R)-rosmarinate offers a quantifiable multi-target profile relevant to neurodegenerative diseases such as Parkinson's disease. Its >19.9-fold higher potency against MAO-A compared to caffeic acid [4] underscores the critical importance of its esterified, stereochemically intact structure for achieving meaningful enzyme inhibition. Researchers developing neuroprotective strategies can utilize (R)-rosmarinate as a validated lead compound or a reference standard for benchmarking novel dual MAO/COMT inhibitors, with the assurance of reproducible, stereochemically defined activity.

Natural Antioxidant for Omega-3 Preservation

Industrial formulators seeking natural alternatives to synthetic antioxidants (BHT, BHA, TBHQ) or α-tocopherol for the preservation of omega-3-rich oils should prioritize (R)-rosmarinate. The compound has been shown to be more efficient than α-tocopherol and synthetic antioxidants in preventing autoxidation of omega-3 fatty acids [5]. This superior performance, attributed to its bis-catechol structure and ability to form active antioxidant dimers, translates to extended product shelf-life and reduced rancidity in food, cosmetic, and nutraceutical products. (R)-rosmarinate provides a natural, plant-derived solution that meets consumer demand for clean-label preservation without compromising oxidative stability.

Application
Selection Property
Validation Focus
Anti-inflammatory pathway research
Stereochemically-defined enantiomer
Enantiomer-specific NO production endpoint
GPR35 orphan receptor studies
Endogenous ligand potency context
GPR35-mediated signaling pathway response
Monoamine metabolism research
Multi-target MAO/COMT inhibition profile
Enzyme inhibition endpoint context
Lipid oxidation preservation studies
Natural antioxidant efficiency
Oxidative stability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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